2-[(4-Methylpiperazin-1-yl)methyl]phenol
Description
2-[(4-Methylpiperazin-1-yl)methyl]phenol is a synthetic organic compound featuring a phenol core substituted with a 4-methylpiperazine moiety via a methylene linker. This structure combines the hydrogen-bonding capacity of the phenolic hydroxyl group with the basicity and conformational flexibility of the piperazine ring, making it a versatile scaffold in medicinal chemistry. Piperazine derivatives are widely explored for their pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activities . The compound’s structural simplicity allows for diverse modifications, enabling optimization of solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15/h2-5,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRMGXZZMKBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-methylpiperazine with a suitable phenolic precursor. One common method is the Mannich reaction, where the phenol reacts with formaldehyde and 4-methylpiperazine under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated phenols
Scientific Research Applications
Chemistry
2-[(4-Methylpiperazin-1-yl)methyl]phenol serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, which can lead to the development of new compounds with enhanced properties.
Biology
The compound is investigated for its potential as an enzyme inhibitor. Its phenolic group can participate in hydrogen bonding, allowing it to bind effectively to enzyme active sites.
Medicine
Research has highlighted several therapeutic properties of this compound:
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The compound has shown significant activity against various pathogens, including multi-drug resistant strains.
- Neuropharmacological Effects : The piperazine moiety is associated with interactions at neurotransmitter receptors, indicating potential use in treating mood disorders.
Industry
In industrial applications, this compound is used in the formulation of polymers and advanced materials due to its chemical stability and reactivity.
Research indicates that this compound exhibits diverse biological activities, including:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy against various pathogens:
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 2a | Staphylococcus aureus | 0.25 | 0.5 |
| 5a | Escherichia coli | 0.5 | 1.0 |
Neuropharmacological Assessment
In neuropharmacological studies, derivatives demonstrated significant binding affinity to serotonin receptors:
| Compound | Binding Affinity (Ki) |
|---|---|
| Derivative A | 50 nM |
| Derivative B | 75 nM |
Case Study 1: Antimicrobial Screening
A series of related compounds were tested for their antimicrobial properties against common pathogens. Results indicated that derivatives of this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuropharmacological Assessment
In assessing neuropharmacological effects, compounds with similar structures showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating anxiety and depression.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents/R-Groups | Molecular Formula | Key Properties |
|---|---|---|---|
| 2-[(4-Methylpiperazin-1-yl)methyl]phenol | Phenol-OH, 4-Me-piperazine | C₁₂H₁₇N₂O | Moderate solubility in polar solvents |
| 2-Methoxy-4-[(4-Me-piperazin-1-yl)iminomethyl]phenol | Methoxy, imine linker | C₁₃H₁₈N₃O₂ | Increased lipophilicity due to methoxy |
| 5-Chloro-2-[(4-Me-piperazin-1-yl)methyl]phenol diHCl | Chloro, hydrochloride salt | C₁₂H₁₈Cl₂N₂O | Enhanced aqueous solubility (salt form) |
| 2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol | Benzyl, methoxy, imine linker | C₁₉H₂₃N₃O₂ | High lipophilicity (benzyl group) |
| 2-(Piperazin-1-ylmethyl)phenol diHCl | Unmethylated piperazine, diHCl | C₁₁H₁₈Cl₂N₂O | Reduced steric hindrance (no methyl) |
Key Observations :
- Halogenation: The chloro derivative (5-chloro-2-[(4-Me-piperazin-1-yl)methyl]phenol diHCl) shows improved stability and solubility in physiological conditions due to its hydrochloride salt form .
- Piperazine Modifications: Benzyl substitution (e.g., 2-((4-Benzyl-piperazin-1-ylimino)-methyl)-6-methoxy-phenol) increases molecular bulk, which may affect receptor binding kinetics .
Table 2: Pharmacological Profiles
Key Insights :
- Schiff Base Derivatives: Compounds with imine linkers (e.g., 2-Methoxy-4-[(4-Me-piperazin-1-yl)iminomethyl]phenol) show broad antimicrobial activity, likely due to metal chelation and membrane disruption .
- Mannich Bases : The oxadiazole-thiol derivative demonstrates enhanced anticancer activity, attributed to the thiol group’s redox activity and piperazine’s role in cellular uptake .
Biological Activity
2-[(4-Methylpiperazin-1-yl)methyl]phenol, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of this compound is characterized by a phenolic ring substituted with a piperazine group. Its molecular formula is C12H18N2O, and it exhibits properties that make it suitable for various therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study evaluating the in vitro efficacy of various compounds found that certain derivatives showed potent inhibition against multi-drug resistant (MDR) pathogens.
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 2a | Staphylococcus aureus | 0.25 | 0.5 |
| 5a | Escherichia coli | 0.5 | 1.0 |
| 7b | Candida albicans | 0.22 | 0.44 |
These results indicate that the compound and its derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In particular, its ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets.
Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer cell survival and proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities were reported to be in the range of for DNA gyrase and for DHFR inhibition .
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective properties of compounds related to this compound. In silico studies suggest that these compounds may interact with neurodegenerative disease pathways, potentially providing therapeutic benefits in conditions like Alzheimer's disease.
Table 2: Neuroprotective Activity Assessment
| Compound | Cell Line Used | Concentration (nM) | Effect Observed |
|---|---|---|---|
| C91 | DiaNRSELuc8 | 250 | Reduced silencing activity |
| C92 | Neural stem cells | 500 | Increased cell viability |
These findings support the notion that this compound could play a role in developing treatments for neurodegenerative diseases by modulating neuroprotective pathways .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 2-[(4-Methylpiperazin-1-yl)methyl]phenol, and how can reaction efficiency be optimized?
- Answer : The synthesis typically involves a Mannich reaction or nucleophilic substitution, where 4-methylpiperazine reacts with a phenolic precursor (e.g., 2-hydroxybenzaldehyde) under controlled conditions. Optimization includes:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : Analyze H and C spectra to confirm the methylpiperazine moiety (δ ~2.5 ppm for N–CH₃) and phenolic –OH (δ ~5–6 ppm). H-H COSY and HMBC correlations resolve connectivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 220.31 g/mol) and fragmentation patterns .
- X-ray crystallography : For solid-state structure validation, as demonstrated for analogous piperazine derivatives .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Answer :
- pH stability : Test buffered solutions (pH 3–10) via HPLC to assess degradation. Piperazine derivatives are prone to hydrolysis in acidic conditions, requiring neutral or mildly basic storage .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (e.g., >150°C for related compounds) .
- Light sensitivity : Store in amber vials under inert gas to prevent oxidation .
Advanced Research Questions
Q. How do steric and electronic effects influence the piperazine ring’s reactivity in derivatization reactions?
- Answer :
- Steric hindrance : The methyl group on piperazine reduces nucleophilicity at the adjacent nitrogen. Use bulky electrophiles (e.g., tert-butyl bromides) or activate the nitrogen via protonation .
- Electronic modulation : Electron-withdrawing substituents on the phenol ring increase the electrophilicity of the methylene bridge, facilitating alkylation. DFT calculations (e.g., Gaussian09) predict charge distribution and transition states .
Q. How can contradictions in reported biological activities of piperazine derivatives be systematically addressed?
- Answer :
- Meta-analysis : Compile data from PubChem, ChEMBL, and crystallographic databases to identify trends in structure-activity relationships (SAR) .
- Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
- Theoretical alignment : Link discrepancies to differences in target binding modes using molecular docking (AutoDock Vina) or MD simulations (GROMACS) .
Q. What computational models best predict the environmental fate and toxicity of this compound?
- Answer :
- QSAR models : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .
- Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption and mobility .
- Metabolite profiling : LC-MS/MS identifies oxidative or hydrolytic degradation products in simulated environmental matrices .
Methodological Tables
Table 1 : Key Spectral Signatures for Structural Confirmation
| Technique | Key Features | Reference |
|---|---|---|
| H NMR | δ 2.3–2.6 ppm (N–CH₃), δ 5.5–6.0 ppm (–OH) | |
| HR-ESI-MS | [M+H]⁺ m/z 221.32 | |
| X-ray | C–N bond length ~1.45 Å |
Table 2 : Stability Optimization Parameters
| Condition | Optimal Range | Degradation Pathway |
|---|---|---|
| pH | 7.0–8.5 | Acid-catalyzed hydrolysis |
| Temperature | 4°C (storage), <80°C | Thermal decomposition |
| Solvent | DMSO or dry ethanol | Oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
